

The Cellular Target of CB-5083: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CB-5083 is a first-in-class, orally bioavailable small molecule inhibitor that has demonstrated potent anti-tumor activity in a range of preclinical cancer models. This technical guide provides an in-depth overview of the primary cellular target of CB-5083, its mechanism of action, and the key experimental methodologies used to characterize its activity. The primary cellular target of CB-5083 is p97, also known as Valosin-Containing Protein (VCP), a critical enzyme in protein homeostasis. CB-5083 selectively inhibits the D2 ATPase domain of p97, leading to disruption of the ubiquitin-proteasome system, induction of the unfolded protein response (UPR), and ultimately, apoptosis in cancer cells. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of the relevant cellular pathways and experimental workflows.

The Primary Cellular Target: p97/VCP

The primary cellular target of **CB-5083** is p97, a member of the AAA+ (ATPases Associated with diverse cellular Activities) family of proteins. p97 is a crucial regulator of protein homeostasis, playing a key role in the ubiquitin-proteasome system (UPS)[1]. It functions as a segregase, utilizing the energy from ATP hydrolysis to extract ubiquitinated proteins from cellular structures, thereby facilitating their degradation by the proteasome[2].



CB-5083 is a potent and highly selective inhibitor of the D2 ATPase domain of p97[3]. It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the D2 domain[1]. Inhibition of the D2 domain's ATPase activity is the primary mechanism by which **CB-5083** exerts its anticancer effects[1]. While p97 also has a D1 ATPase domain, **CB-5083** shows marked selectivity for the D2 domain[1].

Quantitative Data: Potency and Efficacy

The inhibitory activity of **CB-5083** against p97 and its anti-proliferative effects on various cancer cell lines have been quantified in numerous studies. The following tables summarize key potency and efficacy data.

Target	Assay Type	IC50 (nM)	Reference(s)
p97/VCP	Biochemical ATPase Assay	11	[4][5]

Cell Line	Cancer Type	Assay Type	GI50 / IC50 (nM)	Reference(s)
RPMI-8226	Multiple Myeloma	Cell Viability	96 - 1,152 (median 326)	[3]
AMO-1	Multiple Myeloma	Cell Viability	81	[4]
HCT116	Colorectal Cancer	Cell Viability	~500	[4]
A549	Lung Cancer	Cell Viability	~680	
NCI-H1838	Lung Cancer	Cell Viability	-	[4]

Mechanism of Action

Inhibition of p97 by **CB-5083** disrupts the normal process of protein degradation, leading to an accumulation of ubiquitinated proteins and unresolved endoplasmic reticulum (ER) stress. This, in turn, activates the Unfolded Protein Response (UPR), a cellular stress response aimed at

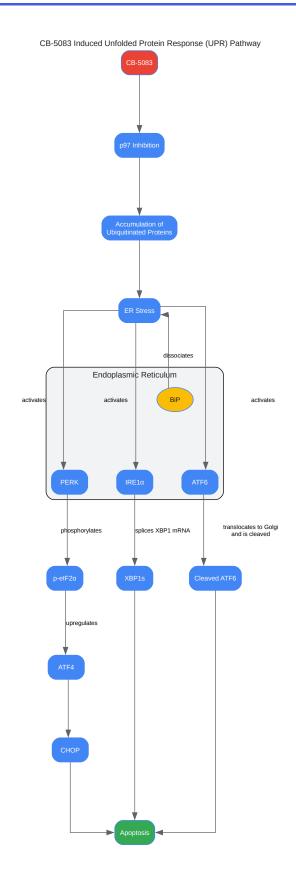


restoring protein homeostasis. However, sustained UPR activation by **CB-5083** ultimately triggers apoptosis in cancer cells[3].

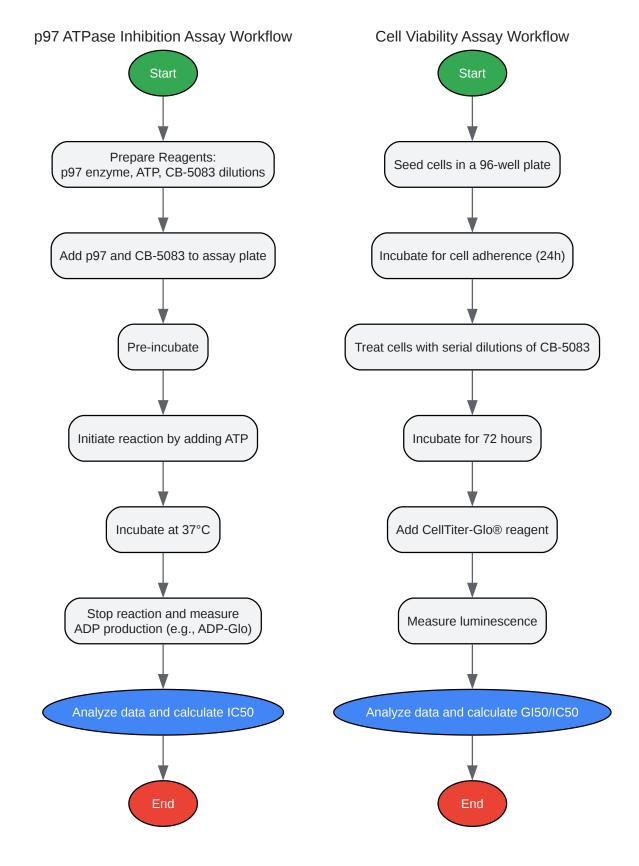
Signaling Pathway: The Unfolded Protein Response (UPR)

The UPR is mediated by three main ER-transmembrane sensors: IRE1 α (Inositol-requiring enzyme 1 α), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6). Under normal conditions, these sensors are kept inactive by the chaperone protein BiP (Binding immunoglobulin protein). Upon accumulation of unfolded proteins, BiP dissociates from these sensors, leading to their activation[6][7][8][9][10]. **CB-5083** treatment has been shown to activate all three arms of the UPR[3].









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References

- 1. Structural Basis of p97 Inhibition by the Site-Selective Anticancer Compound CB-5083 -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Mighty "Protein Extractor" of the Cell: Structure and Function of the p97/CDC48 ATPase [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting the AAA ATPase p97 as an approach to treat cancer through disruption of protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Unfolded protein response Wikipedia [en.wikipedia.org]
- 10. Unfolded Protein Response (UPR) Pathway and ER Stress FAQs [bio-techne.com]
- To cite this document: BenchChem. [The Cellular Target of CB-5083: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612272#what-is-the-cellular-target-of-cb-5083]

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